molecular formula C20H15BrN4O3 B13128536 1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione CAS No. 88603-02-5

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione

Cat. No.: B13128536
CAS No.: 88603-02-5
M. Wt: 439.3 g/mol
InChI Key: FPDDAUJPPIOMCN-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino groups, a bromine atom, and a phenoxy group attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of anthracene-9,10-dione followed by the introduction of amino groups through nucleophilic substitution reactions. The phenoxy group is then introduced via a coupling reaction with phenol derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and bromine groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and phenol derivatives are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene-9,10-dione derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenoxy groups, resulting in different chemical properties.

    2-Bromo-7-phenoxyanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.

    1,4,5,8-Tetraamino-2-bromoanthracene-9,10-dione: Similar structure but without the phenoxy group, leading to different physical and chemical properties.

Uniqueness

1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

88603-02-5

Molecular Formula

C20H15BrN4O3

Molecular Weight

439.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7H,22-25H2

InChI Key

FPDDAUJPPIOMCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N

Origin of Product

United States

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